methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate
Description
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester is a biochemical reagent known for its role as an inhibitor of neuraminidase enzymes. This compound is significant in various scientific research fields due to its ability to inhibit bacterial, viral, and mammalian neuraminidases .
Properties
IUPAC Name |
methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILYXOSOLBQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester typically involves the chemical modification of N-acetylneuraminic acid. The process includes the dehydration and esterification of the compound to form the methyl ester derivative . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate exhibit antiviral properties. For instance, studies have shown that derivatives of pyran compounds can inhibit viral replication in vitro. This suggests potential use in developing antiviral medications targeting influenza and other viral infections .
Herbicidal Activity
Recent studies have demonstrated that derivatives of this compound possess herbicidal activity. Specifically, analogs have been tested for their efficacy against various weed species under pre-emergence conditions. The results indicated significant inhibition rates, making these compounds potential candidates for agricultural herbicides .
Case Study: Synthesis and Efficacy Testing
A notable case study involved synthesizing this compound and testing its biological activities. The synthesis was achieved through a multi-step process involving alkylation and purification techniques. The resultant compound was subjected to bioassays to evaluate its herbicidal and antiviral properties. Results showed promising activity against target pathogens and weeds, supporting further development for agricultural and pharmaceutical applications .
Development of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules used in agriculture. Its structural features allow for modifications that enhance herbicidal properties or introduce new functionalities for pest control .
Table 2: Herbicidal Efficacy Data
| Compound Tested | Target Species | Inhibition Rate (%) |
|---|---|---|
| Methyl 3-acetamido... | Amaranthus retroflexus | >60% |
| Methyl 3-acetamido... | Echinochloa crus-galli | >60% |
| Methyl 3-acetamido... | Capsella bursa-pastoris | >60% |
Mechanism of Action
The compound exerts its effects by inhibiting neuraminidase enzymes. It binds to the catalytic site of neuraminidase, preventing the enzyme from cleaving sialic acid residues on glycoproteins and glycolipids. This inhibition disrupts the normal function of neuraminidase, which is essential for the replication and spread of certain viruses, such as influenza .
Comparison with Similar Compounds
Similar Compounds
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: Another neuraminidase inhibitor with similar inhibitory properties.
Zanamivir: A well-known antiviral drug that also targets neuraminidase enzymes.
Siastatin B: An inhibitor of sialidase enzymes with applications in biochemical research.
Uniqueness
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester is unique due to its specific structure and high potency as a neuraminidase inhibitor. Its methyl ester form enhances its stability and solubility, making it a valuable tool in various research and industrial applications .
Biological Activity
Methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a compound that has garnered attention in various fields of biological research due to its significant biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a dihydropyran derivative with the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H19NO8
- Molecular Weight : 303.28 g/mol
1. Inhibition of Neuraminidase Enzymes
This compound is recognized for its role as an inhibitor of neuraminidase enzymes. Neuraminidases are critical in the life cycle of various viruses and bacteria, including influenza viruses and certain pathogenic bacteria. Inhibition of these enzymes can prevent the spread of infections and is a vital mechanism in antiviral therapies .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival. This property makes it a candidate for developing new antimicrobial agents .
3. Potential Anti-inflammatory Effects
Studies have suggested that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are believed to arise from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Antiviral Activity
A study published in MDPI demonstrated that derivatives of dihydropyran compounds showed significant antiviral activity against influenza viruses. The specific mechanism involved the inhibition of viral neuraminidase activity, which is crucial for viral replication and spread within host tissues .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, methyl 3-acetamido derivatives were tested against various bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential applications in treating bacterial infections .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
